4-Nonylphenol;phosphorous acid

Description

Contextualization of Alkylphenol Phosphorous Compounds in Contemporary Chemical Science

Alkylphenols are a class of organic compounds produced by the alkylation of phenols. wikipedia.org Commercially significant long-chain alkylphenols include nonylphenol and octylphenol. wikipedia.orgtaylorandfrancis.com These compounds are precursors for a wide range of products. When reacted with phosphorus compounds, they form alkylphenol phosphorous compounds, such as phosphite (B83602) esters.

These compounds are valued for their antioxidant properties and are widely used as additives in plastics, rubber, fuels, and lubricants to prevent degradation. wikipedia.orgchemsec.org For instance, TNPP is used to protect polymers like PVC, polyolefins, and rubber from oxidation during processing and use. wikipedia.orgafirm-group.com Alkylphenol ethoxylates, another related class, are common non-ionic surfactants used in detergents and cleaning products. wikipedia.orgtaylorandfrancis.comchemsec.org The molecular structure, featuring both a lipophilic alkyl chain and a reactive phenolic or phosphite group, dictates their function and application. chemsec.org

Evolution of Research Perspectives on 4-Nonylphenol (B119669); Phosphorous Acid and Related Structures

The scientific perspective on 4-nonylphenol and its derivatives has evolved significantly over time.

Early Focus on Synthesis and Application: Initial research centered on the industrial synthesis and utility of these compounds. Studies focused on optimizing the esterification process of phenols with carboxylic or phosphorous acids to produce high-purity products for use as polymer stabilizers and plasticizers. google.com The primary goal was to enhance the performance and longevity of materials like plastics and rubber. wikipedia.org

Shift Towards Environmental and Toxicological Scrutiny: A major shift in research occurred with the growing awareness of the environmental fate and toxicity of alkylphenols. Research revealed that TNPP can degrade and release 4-nonylphenol, a compound now recognized as a xenoestrogen and endocrine-disrupting chemical (EDC). nih.gov This discovery prompted extensive investigation into the environmental prevalence of 4-nonylphenol, which arises from the breakdown of both TNPP and nonylphenol ethoxylates used in detergents. wikipedia.orgnih.gov Studies have detected 4-nonylphenol in river water, sediment, soil, and groundwater. wikipedia.orgresearchgate.net

Development of Advanced Analytical Methods: The concern over 4-nonylphenol spurred the development of sensitive analytical techniques to detect and quantify trace amounts in complex matrices. High-performance liquid chromatography (HPLC) coupled with various detectors has become a standard method for measuring 4-nonylphenol in environmental and biological samples like human plasma and serum. vulcanchem.comnih.gov The use of phosphoric acid in the mobile phase of HPLC analysis, for instance, has been shown to improve peak resolution for quantifying 4-nonylphenol. vulcanchem.comnih.gov

Current Challenges and Emerging Themes in the Academic Study of the Chemical Compound

Contemporary research on 4-nonylphenol and its parent compounds like TNPP is focused on several key areas:

Environmental Remediation: A significant challenge is the removal of persistent 4-nonylphenol from the environment. Researchers are exploring various remediation technologies. One promising approach involves using zerovalent iron to generate hydroxyl free radicals, which can effectively degrade 4-nonylphenol in aqueous solutions. nih.govresearchgate.net Studies have also investigated the use of activated carbons derived from agricultural waste, treated with acids like phosphoric acid, to adsorb 4-nonylphenol from water. africaresearchconnects.com

Mechanisms of Toxicity: An emerging theme is the detailed investigation of the molecular mechanisms underlying 4-nonylphenol's toxicity. Research indicates that exposure can induce oxidative stress by increasing reactive oxygen species (ROS) and inhibiting the body's natural antioxidant defense systems. nih.gov Studies have linked 4-nonylphenol exposure to adverse effects on memory and learning, inflammation in the central nervous system, and hepatic steatosis (fatty liver). nih.govnih.gov

Long-Term and Low-Dose Effects: Understanding the impact of chronic, low-dose exposure remains a critical research area. Studies on animal models suggest that long-term exposure to low levels of 4-nonylphenol can affect the weight of reproductive organs, even if it doesn't immediately impact reproductive ability. nih.gov These findings highlight the subtle but significant endocrine-disrupting effects of the compound.

Development of Safer Alternatives: The environmental and health concerns associated with nonylphenols have driven research into finding safer alternatives. This includes developing new stabilizers and surfactants that are more readily biodegradable and have a lower toxicity profile. chemsec.org

Scope, Rationale, and Research Objectives of the Comprehensive Academic Outline

The rationale for this academic outline is to provide a structured and scientifically grounded analysis of the chemical compound "4-Nonylphenol; phosphorous acid," primarily identified as Tris(4-nonylphenyl) phosphite. The objective is to move from a general contextualization of the broader class of alkylphenol phosphorous compounds to a detailed examination of the specific research evolution and current scientific challenges associated with this substance. This comprehensive approach aims to synthesize historical applications, environmental discoveries, and modern toxicological research to present a holistic academic perspective on the compound's significance in chemical science.

Compound Information Table

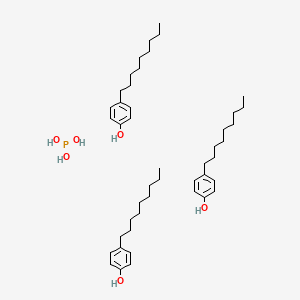

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-nonylphenol;phosphorous acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H24O.H3O3P/c3*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-4(2)3/h3*10-13,16H,2-9H2,1H3;1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCRFXPZMMRNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.OP(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H75O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Derivatization of Phosphorylated Nonylphenol Compounds

Mechanistic Understanding of Synthesis Routes for 4-Nonylphenol (B119669); Phosphorous Acid Analogues

The formation of 4-nonylphenol and its subsequent conversion to phosphorous acid analogues involves fundamental organic reactions, including electrophilic aromatic substitution and nucleophilic substitution at a phosphorus center.

The synthesis of 4-nonylphenol is the foundational step for producing its phosphorylated derivatives. equilex.com This process is achieved through the acid-catalyzed alkylation of phenol (B47542) with nonene. wikipedia.org Nonene, typically a branched isomer mixture derived from the trimerization of propylene, serves as the alkylating agent. nih.gov

The reaction is a classic example of Friedel-Crafts alkylation. slchemtech.comscielo.br The mechanism involves the protonation of the nonene by an acid catalyst to form a nonyl carbocation. This electrophilic carbocation is then attacked by the electron-rich phenol ring. slchemtech.com The hydroxyl group of phenol is an activating, ortho-para directing group, meaning the alkyl group can attach at the positions ortho (2) or para (4) to the hydroxyl group. wikipedia.orggoogle.com Industrially, the para-substituted isomer, 4-nonylphenol, is the major product due to steric hindrance at the ortho positions and the potential for the ortho-isomer to convert to the more stable para-isomer under acidic conditions. google.com

Various catalysts can be employed, with a preference for solid acid catalysts in modern industrial processes to reduce environmental hazards associated with traditional homogeneous catalysts like HF or AlCl₃. scielo.br

Phosphorylation introduces a phosphorus-containing functional group to the nonylphenol molecule, typically by forming an ester linkage with the phenolic hydroxyl group. The specific product, whether a phosphite (B83602) or a phosphate (B84403), depends on the phosphorylating agent used.

Phosphoric anhydride (B1165640) (P₄O₁₀) and polyphosphoric acid (PPA) can be used as potent phosphorylating agents to produce nonylphenol phosphates. These reagents react with the hydroxyl group of nonylphenol (or its ethoxylated derivatives) to form phosphate esters. google.comgoogle.com The reaction with phosphoric anhydride, a highly reactive dehydrating and phosphorylating agent, can lead to a mixture of mono- and di-esters of phosphoric acid. researchgate.net Similarly, PPA, a mixture of orthophosphoric and polyphosphoric acids, facilitates the phosphorylation of phenols. researchgate.net These methods are particularly relevant for producing phosphate esters used in various applications, including as hydrotropes. google.com

The most significant industrial synthesis for a phosphorylated nonylphenol derivative is the reaction of 4-nonylphenol with phosphorus trichloride (B1173362) (PCl₃) to produce tris(nonylphenyl)phosphite (TNPP). nih.govtandfonline.com This reaction is a nucleophilic substitution where three molecules of nonylphenol displace the three chlorine atoms on the phosphorus trichloride molecule. tandfonline.comresearchgate.net

The reaction proceeds in a stepwise manner, forming intermediate chlorophosphites:

C₁₅H₂₃OH + PCl₃ → C₁₅H₂₃OPCl₂ + HCl

C₁₅H₂₃OPCl₂ + C₁₅H₂₃OH → (C₁₅H₂₃O)₂PCl + HCl

(C₁₅H₂₃O)₂PCl + C₁₅H₂₃OH → (C₁₅H₂₃O)₃P + HCl

This reaction is highly exothermic and results in the liberation of hydrogen chloride gas as a byproduct. tandfonline.comresearchgate.net To control the reaction rate and temperature, PCl₃ is typically added gradually to the nonylphenol. tandfonline.com The removal of the HCl byproduct, for instance by sparging with nitrogen, helps to drive the reaction to completion and can increase the yield. tandfonline.com

Catalysis plays a critical role primarily in the precursor synthesis step (alkylation), while the phosphorylation step often proceeds without a catalyst.

Alkylation Catalysts: The alkylation of phenol with nonene is almost exclusively carried out using acid catalysts. wikipedia.org

Homogeneous Catalysts: Historically, strong mineral acids and Friedel-Crafts catalysts like AlCl₃ were used, but they generate problematic toxic waste. scielo.brgoogleapis.com

Heterogeneous (Solid Acid) Catalysts: Modern processes favor solid acid catalysts due to their environmental benefits and ease of separation. scielo.br Examples include:

Ion-Exchange Resins: Sulfonated styrene/divinylbenzene (B73037) copolymer resins (e.g., Amberlyst-15) are effective for phenol alkylation. prepchem.comnih.gov

Zeolites: These microporous aluminosilicate (B74896) minerals offer shape selectivity and strong Brønsted acid sites. scielo.brpnnl.gov

Other Solid Acids: Niobium phosphate and zirconia have also been investigated as catalysts for this reaction. scielo.br

Phosphorylation Catalysts: The reaction between nonylphenol and phosphorus trichloride to form TNPP is typically conducted without a catalyst. google.com However, some sources mention the use of an organic catalyst to facilitate the reaction, though specifics are often proprietary. nih.gov The reaction's progression is primarily controlled by temperature and the efficient removal of the HCl byproduct. tandfonline.com

Phosphorylation Reactions: Formation of Nonylphenol Phosphites and Phosphates

Industrial Production Methodologies and Process Optimization for Phosphorylated Nonylphenols

The industrial production of phosphorylated nonylphenols, particularly TNPP, is optimized to maximize yield, ensure high purity, and maintain process efficiency. scielo.org.mxmdpi.com A typical industrial process involves a reaction stage followed by purification. researchgate.net

The synthesis of TNPP is generally a batch process. Nonylphenol is charged into a reactor, heated, and then phosphorus trichloride is added in a controlled manner over several hours. google.com The reaction temperature is carefully managed, often starting at a lower temperature (e.g., 45-80°C) during PCl₃ addition and then increasing (e.g., up to 150°C) to drive the reaction to completion. tandfonline.comgoogle.com

Key optimization strategies in industrial production include:

Stoichiometry Control: Using a slight excess of nonylphenol (typically 2-8% by weight) is a crucial optimization parameter. nih.govgoogle.com This excess helps to ensure that all the PCl₃ reacts, which minimizes residual chlorides in the final product and reduces reaction time. google.com A low chloride content is desirable as it improves the hydrolytic stability of the TNPP. google.com

Temperature Profile: A gradual increase in temperature helps to control the exothermic reaction and the rate of HCl evolution. tandfonline.comgoogle.com Maintaining the reaction mixture at an elevated temperature for a period after PCl₃ addition ensures the reaction goes to completion. google.com

Byproduct Removal: Efficient removal of the hydrogen chloride gas byproduct is essential. This is often achieved by sparging the reaction mixture with an inert gas like nitrogen or by applying a vacuum during the later stages of the reaction. tandfonline.com

Purification: After the reaction is complete, the crude product must be purified. A key step is the removal of unreacted excess nonylphenol. Thin-film distillation under high vacuum is an effective method for this, which also helps to achieve a product with a very low acid number and low residual nonylphenol content. google.com The final step is typically filtration to remove any solid impurities. google.com

The table below summarizes typical parameters found in industrial processes for TNPP synthesis.

| Process Parameter | Typical Value/Condition | Purpose/Benefit | Reference |

|---|---|---|---|

| Reactant Ratio | 2-8% excess nonylphenol by weight | Forces reaction to completion, reduces residual chlorides and acid number. | nih.govgoogle.com |

| PCl₃ Addition Temperature | 45 - 80°C | Controls initial exothermic reaction. | tandfonline.comgoogle.com |

| Reaction Hold Temperature | Up to 150°C | Ensures complete conversion of intermediates. | tandfonline.comgoogle.com |

| Reaction Time | Several hours (e.g., 3 hours hold time) | Allows for completion of the stepwise reaction. | google.com |

| Byproduct Removal | Nitrogen sparging or vacuum | Drives reaction equilibrium towards the product. | tandfonline.com |

| Purification Method | Thin-film distillation | Removes excess nonylphenol, achieving high purity. | google.com |

The final product quality is assessed by metrics such as acid number, chloride content, and free nonylphenol content, with lower values indicating a higher quality and more stable product. google.com

Advanced Derivatization Strategies for 4-Nonylphenol; Phosphorous Acid Analogues

Analogues of 4-nonylphenol phosphite, most notably tris(nonylphenyl) phosphite (TNPP), are versatile organophosphorus compounds that serve as precursors for a variety of derivatives. Advanced derivatization strategies focus on modifying the core structure to tailor its properties for specific applications, primarily by altering the substituents on the phosphorus atom or the aromatic rings.

The functionalization of 4-nonylphenol phosphite analogues can be achieved through several key synthetic routes. These methods either exchange the existing nonylphenoxy groups for other functional moieties or modify the phosphorus center itself.

Transesterification: One primary method for structural modification is the transesterification of triaryl phosphites like TNPP. In this reaction, the nonylphenol groups are exchanged by heating the phosphite with other alcohols or phenols. The process is typically facilitated by a basic catalyst, such as an alkali metal alkoxide or phenolate. google.comwikipedia.orgcrossref.org This approach allows for the synthesis of mixed phosphite esters or the complete replacement of nonylphenol to introduce different functionalities.

Michaelis-Arbuzov Reaction: A significant functionalization route involves the conversion of the P(III) center to a pentavalent P(V) center through the Michaelis-Arbuzov reaction. While aryl phosphite esters are generally less reactive than their alkyl counterparts, they can undergo palladium-catalyzed cross-coupling with aryl halides to form aryl phosphonates. wikipedia.orgorganic-chemistry.org This reaction creates a stable carbon-phosphorus bond, directly attaching a new functional aryl group to the phosphorus atom and fundamentally altering the compound's chemical nature. organic-chemistry.org

Functionalization of the Aromatic Ring: While direct electrophilic substitution on the nonylphenyl ring of TNPP is theoretically possible, a more targeted approach involves derivatization of related compounds. For instance, aryl phosphonates can undergo directed ortho C–H borylation. nih.gov This reaction introduces a boronic ester group onto the aromatic ring, which serves as a versatile handle for subsequent cross-coupling reactions to install a wide range of substituents. nih.gov This suggests a potential, though indirect, pathway for functionalizing the nonylphenol rings by first converting the phosphite to a phosphonate (B1237965).

Table 1: Structural Modification and Functionalization Reactions

| Reaction Type | Reagents | Catalyst | Product Class | Description |

|---|---|---|---|---|

| Transesterification | Tris(nonylphenyl) phosphite, Alcohols/Phenols | Alkali Metal Alkoxide | Mixed or New Triaryl/Alkyl Phosphites | Exchanges nonylphenol groups with other alcohol/phenol moieties. google.comwikipedia.org |

| Michaelis-Arbuzov | Tris(nonylphenyl) phosphite, Aryl Halide | Palladium Complex | Aryl Phosphonate | Forms a new C-P bond, converting the P(III) phosphite to a P(V) phosphonate. organic-chemistry.org |

| C-H Borylation | Aryl Phosphonate (derived from phosphite) | Iridium Complex | ortho-Borylated Aryl Phosphonate | Introduces a boronic ester group onto the aromatic ring for further derivatization. nih.gov |

Phosphorylated nonylphenol compounds, particularly TNPP, play a significant role in polymer chemistry, not as monomers that form the primary polymer backbone, but as functional additives that modify polymer properties. They also participate in reactions that lead to the formation of distinct chemical adducts.

Polymerization Reactions:

The most prominent role of TNPP in polymerization is as a chain extender , especially in the processing of condensation polymers like polyesters (e.g., PLA, PET). mdpi.com During melt processing, polymers can undergo thermal degradation, leading to chain scission and a decrease in molecular weight. TNPP counteracts this by reacting with the terminal hydroxyl and carboxyl groups of the polymer chains, linking them together. acs.org This reaction increases the polymer's average molecular weight and viscosity, enhancing its mechanical and processing properties. acs.orgrsc.org

It is important to distinguish this role from the synthesis of polymers where phosphorus is part of the main chain, such as polyphosphites or polyphosphonates. These polymers are typically formed through other methods, like the ring-opening polymerization of cyclic phosphorus-containing monomers or the polycondensation of diols with phosphorus dichlorides. wikipedia.orgacs.org

Table 2: Application of Tris(nonylphenyl) phosphite in Polymerization

| Polymer | Role of TNPP | Mechanism | Effect on Polymer |

|---|---|---|---|

| Poly(lactic acid) (PLA) | Chain Extender / Stabilizer | Reacts with terminal -OH and -COOH groups. acs.org | Increases molecular weight, improves processability. acs.org |

| Poly(ethylene terephthalate) (PET) | Chain Extender / Stabilizer | Links polymer chains during reactive extrusion. mdpi.com | Enhances molecular weight of recycled PET. mdpi.com |

| Polyolefins (PE, PP), PVC | Antioxidant / Stabilizer | Scavenges free radicals, decomposes hydroperoxides. wikipedia.org | Prevents degradation and discoloration during processing. wikipedia.orgrsc.org |

Adduct Formation:

Organophosphorus(III) compounds like TNPP are nucleophilic and can react with various electrophilic molecules to form stable addition products, or adducts.

Cycloaddition Reactions: A classic example of adduct formation in organophosphorus chemistry is the Diels-Alder reaction. Phospholes, which are phosphorus analogues of cyclopentadiene, can act as dienes and react with dienophiles (e.g., maleic anhydride) to yield stable [4+2] cycloadducts. nih.govarkat-usa.org This demonstrates the capacity of P(III) compounds to form cyclic adducts.

Multi-Component Reactions: Triaryl phosphites can participate in multi-component reactions to build complex molecular architectures. For instance, a phosphite can react with an aryne and a terminal alkyne in a three-component coupling to generate a highly functionalized aryl(alkynyl)phosphinate adduct. acs.org Similarly, triphenyl phosphite reacts with dialkyl acetylenedicarboxylates in the presence of nucleophiles like anilines to form stable phosphonate adducts. researchgate.net

Reactions with Activated Alkenes: Electron-deficient alkenes, such as those in maleic anhydride derivatives, can react with P(III) nucleophiles. The reaction of tris(diethylamino)phosphine (B1199214) with maleic anhydride, for example, leads to the formation of phosphorus ylides, which are zwitterionic adducts. researchgate.net This suggests that TNPP could potentially form similar adducts with sufficiently electrophilic partners.

Table 3: Adduct Formation Reactions with P(III) Compounds | Reaction Type | P(III) Reactant | Electrophile(s) | Adduct Type | | :--- | :--- | :--- | :--- | | Diels-Alder | Phosphole | Maleic Anhydride | [4+2] Cycloadduct | Formation of a phosphorus-containing bicyclic system. nih.govarkat-usa.org | | Three-Component Coupling | Triaryl Phosphite | Aryne, Alkyne | Aryl(alkynyl)phosphinate | A complex adduct formed by the combination of all three reactants. acs.org | | Nucleophilic Addition | Triphenyl Phosphite | Dialkyl Acetylenedicarboxylate, Aniline (B41778) | Phosphonate Adduct | Addition of the phosphite and aniline across the alkyne. researchgate.net | | Nucleophilic Addition | Tris(diethylamino)phosphine | Maleic Anhydride | Phosphorus Ylide | Formation of a zwitterionic adduct. researchgate.net |

Environmental Fate and Transformation Mechanisms of 4 Nonylphenol;phosphorous Acid

Environmental Distribution and Compartmentalization Dynamics

The distribution of 4-Nonylphenol (B119669) (NP) and phosphorous acid in the environment is dictated by their differing affinities for water, soil, sediment, and air. NP's lipophilic nature drives it into solid and organic-rich phases, while phosphorous acid's solubility and ionic nature keep it primarily in aqueous systems until it undergoes transformation.

Dispersion and Partitioning in Aquatic Environments (Surface Water, Groundwater, Sediments)

4-Nonylphenol:

Due to its widespread use and subsequent release through wastewater treatment plant effluents, 4-Nonylphenol is a ubiquitous contaminant in aquatic ecosystems. epa.gov Its low water solubility and high octanol-water partition coefficient (log Kₒw between 3.8 and 4.8) cause it to strongly adsorb to suspended solids and partition from the water column into the sediment. rsc.orgepa.gov Consequently, concentrations of NP in sediments are typically much higher than in the overlying surface water. rsc.orgqub.ac.uk Studies have reported NP concentrations in river waters ranging from a few nanograms per liter to 4.1 μg/L, while sediment concentrations can reach 1 mg/kg or higher, with some measurements near sewage outfalls reaching as high as 37,000 µg/kg (37 mg/kg). epa.govqub.ac.ukresearchgate.net

NP's persistence in aquatic environments is significant; its half-life in sediment is estimated to be more than 60 years. epa.govqub.ac.uk While it is not readily biodegradable, it can be partially removed during wastewater treatment through sorption to sludge. qub.ac.ukscite.ai Contamination of groundwater with NP can also occur, particularly from sources like landfills or the application of contaminated sewage sludge to land. qub.ac.ukscite.ai

Phosphorous Acid:

When introduced into aquatic environments, phosphorous acid rapidly dissociates to yield phosphite (B83602) ions (PO₃³⁻). federalregister.gov Unlike NP, these ions are water-soluble. The primary environmental concern related to phosphorus compounds is their potential to cause eutrophication, or the over-enrichment of water bodies with nutrients, leading to algal blooms. nih.gov However, this effect is primarily associated with phosphate (B84403) (PO₄³⁻), the more oxidized and biologically available form of phosphorus. knowyourh2o.com Phosphite is not as readily utilized by most aquatic organisms as a nutrient source. tandfonline.com The distribution of phosphites in natural waters is not well-documented, partly due to analytical challenges and the common assumption that phosphorus exists almost exclusively as phosphate. scite.ainih.gov Sediments act as a major sink for phosphorus compounds in general, with partitioning behavior influenced by factors like pH, redox conditions, and the presence of iron and aluminum oxides and calcium compounds. nih.govmdpi.comnih.gov

| Environment | Location/Study | Concentration Range | Reference |

|---|---|---|---|

| River Water | General | Up to 4.1 μg/L | epa.govqub.ac.uk |

| Sediment | General | Up to 1 mg/kg | epa.govqub.ac.uk |

| Sediment (near WWTPs) | Lower Great Lakes | Up to 37,000 µg/kg | researchgate.net |

| Sediment | Kaohsiung Harbor, Taiwan | 18 - 27,882 ng/g dw | researchgate.net |

Transport and Sorption in Terrestrial Environments (Soil, Sludge)

4-Nonylphenol:

A primary pathway for NP introduction into terrestrial environments is the agricultural application of sewage sludge (biosolids) as fertilizer. rsc.orgqub.ac.uk During wastewater treatment, NP sorbs strongly to the organic-rich solid phase, leading to its concentration in sludge, with levels reported from a few mg/kg to several thousand mg/kg. rsc.org Once in the soil, NP's mobility is low due to its strong sorption to soil organic carbon. qub.ac.uknih.gov A study on various soils found a log Kₒc (organic carbon-water (B12546825) partitioning coefficient) of 3.97, indicating strong binding. nih.gov The degradation of NP in soil is dependent on factors like oxygen availability, with half-lives in biosolids-amended soil systems ranging from 16 to 23 days under specific greenhouse conditions. iupac.org Despite this degradation, its persistence and repeated application via sludge can lead to accumulation in soils. wisc.edu

Phosphorous Acid:

Atmospheric Presence, Transport, and Degradation Pathways

4-Nonylphenol:

As a semi-volatile organic compound, NP can vaporize from contaminated surface waters and wastewater treatment facilities and enter the atmosphere. rsc.orgepa.gov It has been detected as an air pollutant in urban areas. researchgate.net Once in the atmosphere, NP can be transported and subsequently redeposited onto land and water surfaces through precipitation, contributing to its widespread distribution even in remote areas. rsc.orgepa.gov Atmospheric concentrations tend to be higher in more polluted urban areas, suggesting local sources are significant. rsc.org The atmosphere is considered a potentially destructive sink for NP, as the compound is likely to react with atmospheric radicals and undergo photoactive degradation. tandfonline.com

Phosphorous Acid:

There is a significant lack of direct measurements and research on the atmospheric fate of phosphorous acid. Its low volatility makes its presence as a gas in the lower atmosphere unlikely. However, reduced phosphorus compounds like phosphine (B1218219) (PH₃) have been detected in the atmosphere. tandfonline.com The oxidative degradation of phosphine in the atmosphere has been postulated to produce phosphorus oxyacids, which could include phosphorous acid and phosphoric acid. nih.govacs.org If formed in the atmosphere, these acids would likely be removed through wet or dry deposition.

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation processes, driven by light and chemical oxidants, play a crucial role in the ultimate transformation of 4-Nonylphenol and phosphorous acid in the environment.

Photodegradation Pathways and Mechanisms

4-Nonylphenol:

NP is susceptible to photodegradation by sunlight, particularly in the surface layers of aquatic environments. qub.ac.uk This process is considered an important abiotic removal pathway in natural waters. researchgate.netscite.ai The half-life for photolysis of NP in surface water during bright summer sun has been estimated at 10-15 hours. researchgate.netscite.ai The degradation involves the interaction of the molecule with photons of light, which can lead to its transformation into other, potentially less harmful, compounds.

Phosphorous Acid:

While direct photodegradation data for phosphorous acid is scarce, studies on more complex organophosphorus compounds, such as phosphonates, indicate that they are susceptible to degradation by UV light. nih.govresearchgate.net This photodegradation process is significantly enhanced by the presence of iron and is influenced by pH. nih.gov For example, the half-life for the photodegradation of several phosphonates under laboratory UV irradiation was found to be between 5 and 15 minutes in the presence of iron at acidic to neutral pH. nih.gov The degradation ultimately leads to the release of orthophosphate. nih.govresearchgate.net It is plausible that phosphorous acid could undergo similar photo-oxidative processes, converting it to phosphoric acid, especially in the presence of photosensitizing substances common in natural waters.

Oxidative Degradation Processes (e.g., Free Radical-Mediated Reactions)

4-Nonylphenol:

Oxidative degradation, particularly through reactions with hydroxyl radicals (•OH), is a significant transformation pathway for NP. Hydroxyl radicals are powerful, non-selective oxidants found in various environmental systems, and their use is a component of some water treatment processes. nih.gov Laboratory studies have demonstrated that NP can be completely degraded and mineralized by hydroxyl radicals generated in aqueous solutions. usda.govenzymecode.com In one study, the degradation followed first-order kinetics, with a half-life as short as 3.5 minutes under specific experimental conditions with high concentrations of zerovalent iron used to generate the radicals. usda.gov This indicates that in environments where free radicals are actively generated, NP can be transformed relatively quickly.

Phosphorous Acid:

| Compound | Process | Conditions | Half-Life (t₁/₂) | Reference |

|---|---|---|---|---|

| 4-Nonylphenol | Photodegradation | Surface Water, Summer Sun | 10-15 hours | researchgate.netscite.ai |

| 4-Nonylphenol | Oxidative Degradation (•OH) | Lab; 30 g/L ZVI, pH 4 | 3.5 ± 0.2 min | usda.gov |

| Various Phosphonates | Photodegradation | Lab UV; pH 5-6, with Iron | 5-15 min | nih.gov |

| Various Phosphonates | Photodegradation | Lab UV; pH 5-6, no Iron | 10-35 min | nih.gov |

Biotic Degradation Mechanisms and Microbial Transformation Pathways

The environmental persistence and transformation of phosphate esters of 4-nonylphenol are dictated by their susceptibility to microbial attack. Biotic degradation is a primary mechanism responsible for the breakdown of these compounds in various environmental compartments, including soil, sediment, and wastewater treatment systems. The processes involve complex interactions with microbial communities that utilize the compound as a substrate, leading to a series of transformation products.

Microbial Metabolism and Biodegradation Pathways

The microbial breakdown of 4-nonylphenol phosphate esters and their parent compounds, nonylphenol ethoxylates (NPEOs), is a multi-step process involving different pathways under varying environmental conditions. The structure of the specific nonylphenol isomer significantly influences the degradation mechanism and rate. nih.gov

Under aerobic conditions, the biodegradation of nonylphenol ethoxylate phosphate esters is initiated by the enzymatic hydrolysis of the phosphate ester bond, releasing phosphate and the nonylphenol ethoxylate. The subsequent degradation of the nonylphenol portion is influenced by the isomeric structure of the nonyl group. nih.gov For instance, the bacterium Sphingomonas xenophaga Bayram can utilize nonylphenol isomers with α-quaternary carbon atoms as growth substrates. nih.gov

A key metabolic pathway involves an ipso-hydroxylation, where the initial attack occurs at the carbon atom of the phenol (B47542) ring that is bonded to the nonyl chain. nih.gov This forms metabolites such as 4-alkyl-4-hydroxy-cyclohexa-2,5-dienones. nih.gov Subsequent reactions can include intramolecular rearrangement and cleavage of the alkyl chain. nih.gov For example, three metabolites of 4-(1-methyloctyl)-phenol have been identified as 4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone, 4-hydroxy-4-(1-methyl-octyl)-cyclohex-2-enone, and 2-(1-methyl-octyl)-benzene-1,4-diol. nih.gov

| Metabolite | Precursor Compound Isomer | Key Transformation Process | Reference |

|---|---|---|---|

| 4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone | 4-(1-methyloctyl)-phenol | Ipso-hydroxylation | nih.gov |

| 4-hydroxy-4-nonyl-cyclohexa-2,5-dienone | 4-n-nonylphenol | Ipso-hydroxylation | nih.gov |

| 2-(1-methyl-octyl)-benzene-1,4-diol | 4-(1-methyloctyl)-phenol | Intramolecular rearrangement | nih.gov |

Under anaerobic conditions, such as those found in digested sludge, sediments, and landfills, the degradation pathway of nonylphenol ethoxylates differs significantly from the aerobic route. dss.go.thnih.gov The primary biotransformation process is the stepwise shortening of the hydrophilic ethoxylate chain. dss.go.th This de-ethoxylation leads to the formation of short-chain nonylphenol ethoxylates and, ultimately, 4-nonylphenol (4-NP) as the terminal degradation product. dss.go.th

The resulting 4-NP is more resistant to further degradation under anaerobic conditions. dss.go.thmdpi.com Studies using radiolabeled compounds have shown that the aromatic structure of 4-NP remains intact during anaerobic incubation, indicating that complete mineralization to carbon dioxide and methane (B114726) does not readily occur. dss.go.th The anaerobic degradation of 4-NP itself is slow, with half-lives reported to be between 23.9 and 69.3 days in sludge. nih.govresearchgate.net The rate of this degradation is influenced by the specific anaerobic conditions, with the order of degradation rates being: sulfate-reducing > methanogenic > nitrate-reducing conditions. researchgate.netdocumentsdelivered.com

| Condition | Half-Life (t½) of 4-NP | Key Findings | Reference |

|---|---|---|---|

| Sewage Sludge (Mixed Anaerobic) | 23.9 days | Degradation rate constant of 0.029 day⁻¹ | researchgate.net |

| Petrochemical Sludge (Mixed Anaerobic) | 36.5 days | Degradation rate constant of 0.019 day⁻¹ | researchgate.net |

| Sulfate-Reducing | Most rapid | Degradation rate higher than under methanogenic or nitrate-reducing conditions. | documentsdelivered.com |

| Methanogenic | Intermediate | Slower degradation than sulfate-reducing conditions. | documentsdelivered.com |

| Nitrate-Reducing | Slowest | Inhibited degradation compared to other anaerobic conditions. | documentsdelivered.com |

A crucial initial step in the biodegradation of the parent compounds, nonylphenol polyethoxylates (NPEOs), is the sequential removal of ethoxy groups from the polyethoxylate chain. dss.go.thsiu.edu This process occurs under both aerobic and anaerobic conditions and results in the formation of nonylphenol mono- and di-ethoxylates (NP1EO and NP2EO). siu.edu

Under aerobic conditions, in addition to de-ethoxylation, carboxylation of the ethoxy chain can occur, leading to the formation of alkylphenol mono- and di-ethoxy carboxylic acids (AP1EC and AP2EC). siu.edu Concurrently, oxidation of the nonyl chain can also take place. siu.edu In contrast, anaerobic pathways are dominated by de-ethoxylation, which leads to the accumulation of 4-NP. dss.go.thsiu.edu The accumulation of these intermediates, particularly 4-NP and short-chain NPEOs, is of environmental concern due to their higher toxicity and endocrine-disrupting potential compared to the parent long-chain NPEOs. nih.gov

Phytoremediation and Rhizodegradation Mechanisms

Phytoremediation, the use of plants to clean up contaminated environments, presents a promising mechanism for the removal of 4-nonylphenol from soil. nih.govresearchgate.net The process is largely driven by rhizodegradation, which is the breakdown of contaminants in the soil by the enhanced microbial activity in the plant's root zone, or rhizosphere. mdpi.com

In a greenhouse study assessing the fate of 4-NP in biosolids-amended soil, the presence of winter wheat (Triticum aestivum L.) significantly enhanced the degradation of the compound. nih.gov After 45 days, only 15% of the initial 4-NP remained in the planted soil, compared to approximately 30% in the unplanted soil. nih.gov The half-life of 4-NP was reduced from 23 days in the absence of plants to 16 days in their presence. nih.gov This suggests that the plant roots stimulate a soil microbial community that is more effective at degrading 4-NP. nih.govresearchgate.net The study also found that the movement of 4-NP into the plant tissue itself was minimal, with no detection in wheat leaves, indicating that degradation in the rhizosphere, rather than phytoextraction, was the dominant mechanism. nih.gov

Role of Wastewater Treatment Processes in Compound Transformation and Removal

Wastewater treatment plants (WWTPs) are a primary nexus for the transformation and removal of 4-nonylphenol and its precursors from the aqueous environment. siu.edunih.gov Due to the lipophilic nature of the 4-nonylphenol moiety, it has a high tendency to partition from the liquid phase onto the organic-rich solid phase (sludge) during treatment. nih.govsiu.edu

Influent concentrations of 4-NP to WWTPs can range from 3.39 to 169 µg/L. siu.edu While treatment processes can achieve high removal rates from the effluent (e.g., 86% concentration reduction), a significant portion of the 4-NP mass is not degraded but is transferred to the dewatered biosolids. siu.edu Concentrations in biosolids can be very high, reaching levels of 300 mg/kg on a dry weight basis. siu.edu

During the different stages of wastewater treatment, specific transformations occur:

Anaerobic Digestion: In anaerobic digesters used for sludge treatment, the primary transformation is the de-ethoxylation of any remaining NPEOs to form 4-NP, potentially increasing its concentration in the sludge. dss.go.thsiu.edu

Aerobic Treatment: In processes like activated sludge, aerobic microorganisms can degrade 4-NP. nih.gov However, sorption to the sludge is a competing and often dominant removal mechanism from the water. siu.edunih.gov The efficiency of degradation can be enhanced by specialized microbial consortia. nih.gov For example, in one anaerobic fluidized bed reactor, up to 78% of 4-NP was removed, with biodegradation accounting for about 70% of the total mass. nih.gov

The phosphorous acid component, released as phosphate upon hydrolysis of the ester, contributes to the nutrient load of the wastewater. Its removal is achieved through standard phosphorus removal technologies. pca.state.mn.usfrontiersin.org These include:

Chemical Precipitation: This is the most common method and involves adding metal salts like aluminum sulfate (B86663) (alum) or ferric chloride to precipitate phosphate, which is then removed with the sludge. pca.state.mn.usaosts.com

Enhanced Biological Phosphorus Removal (EBPR): This process uses specific bacteria that can accumulate large amounts of phosphorus within their cells. pca.state.mn.usfrontiersin.org

| WWTP Stage | 4-NP Concentration Range | Primary Removal/Transformation Mechanism | Reference |

|---|---|---|---|

| Influent | 3.39 - 169 µg/L | N/A | siu.edu |

| Effluent | Low µg/L levels | Biodegradation and Sorption to Sludge | siu.edu |

| Dewatered Biosolids | Up to 300 mg/kg (dry weight) | Sorption from wastewater; Anaerobic de-ethoxylation | siu.edu |

| Composted Biosolids | ~130 mg/kg (dry weight) | Aerobic biodegradation | siu.edu |

Bioaccumulation and Biotransformation in Environmental Organisms

4-Nonylphenol (4-NP) is a persistent environmental contaminant known for its lipophilic nature, which gives it a high potential for bioaccumulation in living organisms. rupahealth.com As a breakdown product of nonylphenol polyethoxylates used in many industrial and consumer products, 4-NP is widespread in aquatic environments. wikipedia.org Its tendency to accumulate in tissues and undergo transformation within organisms is a critical aspect of its environmental risk profile.

The uptake of 4-Nonylphenol in aquatic organisms primarily occurs through direct absorption from the water column across respiratory surfaces like gills, and to a lesser extent, through dietary intake. nih.gov Due to its hydrophobicity, 4-NP readily partitions from water into the lipid-rich tissues of aquatic biota. calpoly.edu

Studies have demonstrated significant bioaccumulation in a variety of aquatic species. For instance, the marine mussel Mytilus galloprovincialis has shown a moderate ability to bioaccumulate waterborne 4-NP, with a bioconcentration factor (BCF) of 6,850 L/kg (dry weight). nih.gov Similarly, the Manila clam, Tapes philippinarum, accumulates 4-NP mainly from the water, reaching 90% of its steady state in 14 days of exposure, with a BCF value of 1,958 mL/g (fresh weight). nih.gov In this clam, slightly less than half of the bioaccumulated 4-NP was found in the gills, with the remainder in the digestive gland. nih.gov

In fish, tissue distribution varies, with accumulation being both dose- and duration-dependent. tandfonline.com A study on the catfish Heteropneustes fossilis revealed that the brain accumulated the highest concentration of 4-NP, followed by the gills, kidney, liver, ovary, and plasma, with the muscle showing the lowest uptake. tandfonline.comresearchgate.net Despite its low concentration in muscle tissue, because muscle constitutes a large portion of fish biomass, it can act as a significant storage depot for the parent 4-NP compound. tandfonline.comnih.gov This differential distribution highlights the compound's affinity for lipid-rich tissues like the brain and its filtration and metabolism in organs like the liver and kidney. tandfonline.com

Table 1: Bioconcentration and Tissue Distribution of 4-Nonylphenol in Various Aquatic Species

| Species | Bioconcentration Factor (BCF) | Primary Tissues of Accumulation | Reference(s) |

|---|---|---|---|

| Mytilus galloprovincialis (Marine Mussel) | 6,850 L/Kg (dry weight) | Gills | nih.gov |

| Tapes philippinarum (Manila Clam) | 1,958 mL/g (fresh weight) | Gills, Digestive Gland | nih.gov |

| Heteropneustes fossilis (Catfish) | Not specified | Brain, Gill, Kidney, Liver, Ovary | tandfonline.comresearchgate.net |

| Oncorhynchus mykiss (Rainbow Trout) | Not specified | Bile, Liver, Muscle (as parent compound) | nih.govresearchgate.net |

| Estuarine Amphipods (E. estuarius, G. japonica, C. salmonis) | BSAF*: 4.6 - 33.9 | Whole body | nih.gov |

Biota-Sediment Accumulation Factor

Once absorbed, 4-Nonylphenol undergoes biotransformation, a metabolic process that aims to detoxify and facilitate the excretion of the compound. researchgate.net In fish, the liver is the primary site of metabolism. nih.gov The main biotransformation pathways involve oxidation followed by conjugation. researchgate.net

Phase I metabolism typically involves the oxidation of the alkyl chain or the aromatic ring by cytochrome P450 enzymes. researchgate.netepa.gov This process creates hydroxylated metabolites. researchgate.net Following oxidation, Phase II metabolism occurs, where these metabolites, or the parent 4-NP, are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov The most common conjugation reaction for 4-NP in fish is glucuronidation, where glucuronic acid is attached to the molecule. nih.govresearchgate.netresearchgate.net Sulfate conjugates have also been detected, particularly in studies using isolated trout hepatocytes. nih.govresearchgate.net

In rainbow trout (Oncorhynchus mykiss), the predominant metabolite found in the bile is a glucuronide conjugate of the parent 4-NP. nih.govresearchgate.net Other metabolites include glucuronide conjugates of 4-NP that have been hydroxylated on the ring or side chain. nih.govresearchgate.net These water-soluble conjugates are then eliminated from the body, primarily via the bile and feces. nih.govepa.gov The depletion of 4-NP residues from tissues like the muscle and liver can be slow, with reported half-lives of around 99 hours in rainbow trout. nih.govresearchgate.net

Interestingly, some tissues show little to no metabolic activity. For example, in both catfish and rainbow trout, only the parent 4-NP compound was found in muscle tissue, indicating a lack of metabolism in this compartment. researchgate.netnih.gov In contrast, HPLC analysis of bile, liver, and feces shows a range of metabolites. researchgate.netnih.gov

Table 2: Major Biotransformation Pathways and Metabolites of 4-Nonylphenol in Fish

| Metabolic Phase | Process | Key Enzymes/Conjugates | Resulting Metabolites | Primary Excretion Route | Reference(s) |

|---|---|---|---|---|---|

| Phase I | Oxidation | Cytochrome P450 | Ring and side-chain hydroxylated 4-NP | - | researchgate.netepa.gov |

| Phase II | Conjugation | UDP-glucuronosyltransferases | 4-NP-glucuronide | Bile, Feces | nih.govresearchgate.net |

| Phase II | Conjugation | Sulfotransferases | Hydroxylated 4-NP-sulfate | Bile, Feces | nih.govresearchgate.net |

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Due to its lipophilic and persistent nature, 4-Nonylphenol has the potential to biomagnify. researchgate.net Trophic transfer, the movement of contaminants from one trophic level to the next through consumption, is the primary mechanism for biomagnification.

Field studies have provided varied evidence regarding the biomagnification of 4-NP. Some research indicates that benthic organisms that ingest sediment can accumulate 4-NP, making it available to higher trophic levels such as juvenile fish that prey on them. nih.gov For example, estuarine amphipods have been shown to be a potential source of 4-NP for their predators. nih.gov

A study in Morro Bay, a California estuary, found that while 4-NP levels generally showed a pattern of trophic dilution, there were specific instances of biomagnification. nih.gov Biomagnification factors (BMFs) greater than one, which indicate biomagnification is occurring, were observed between certain trophic links: mussel to sea otter (BMF 10.9), oyster to sea otter (BMF 2.2), and arrow goby to staghorn sculpin (BMF 2.7). nih.gov This suggests that in specific food chains, particularly those involving marine mammals, 4-NP concentrations can increase up the food web. nih.gov

However, the potential for biomagnification is also influenced by an organism's ability to metabolize and eliminate the compound. nih.gov Organisms like the crustacean Artemia franciscana have been shown to metabolize almost all ingested 4-NP, which would limit its transfer to predators. nih.gov Therefore, while the potential for trophic transfer exists, the actual degree of biomagnification can vary significantly between different ecosystems and food web structures, depending on the metabolic capabilities of the species involved. nih.gov

Ecotoxicological Mechanisms and Environmental Impact Studies Non Human Systems

Molecular Mechanisms of Endocrine Disruption in Aquatic Organisms

4-Nonylphenol (B119669) is a well-documented endocrine-disrupting chemical (EDC) that interferes with the hormonal systems of aquatic organisms. nih.govfisheriesjournal.com Its structural similarity to natural estrogens, such as 17-β estradiol, allows it to mimic or block hormonal responses, leading to significant physiological and reproductive disturbances. nih.gov

4-NP's primary mechanism of endocrine disruption involves its ability to bind to estrogen receptors (ERs), mimicking the action of endogenous estrogens. nih.gov This interaction can trigger a cascade of estrogenic responses in organisms, including those that are not typically responsive to high levels of female hormones. nih.govmdpi.com For instance, exposure to 4-NP has been shown to induce the production of vitellogenin, a female-specific egg-yolk protein, in male fish, which is a classic indicator of estrogenic activity. calpoly.edu

In addition to its estrogenic effects, 4-NP can also act as an anti-androgenic substance. nih.gov Studies on the hermaphroditic fish Rivulus marmoratus revealed that exposure to 4-NP resulted in a significant down-regulation of androgen receptor (AR) mRNA in gonadal tissue. nih.gov This anti-androgenic action can disrupt the development and function of male reproductive systems. nih.gov The dual action of mimicking estrogen and antagonizing androgens contributes to profound reproductive impairments, such as altered sex ratios, intersex conditions, and reduced fertility in fish populations. calpoly.eduresearchgate.net

Table 1: Effects of 4-Nonylphenol on Hormone Receptor Expression

Beyond receptor interaction, 4-NP disrupts the endocrine system by interfering with the synthesis and metabolism of steroid hormones. journament.com Research on the male catfish Heteropneustes fossilis demonstrated that 4-NP exposure significantly alters the expression of key steroidogenic enzymes. nih.govresearchgate.net Specifically, a downregulation of 3-beta-hydroxysteroid dehydrogenase (3-β HSD) and an upregulation of gonadal aromatase (CYP19a1a) were observed in the testes. nih.govresearchgate.net

The enzyme 3-β HSD is crucial for the synthesis of androgens, so its inhibition leads to reduced male hormone levels. Conversely, CYP19a1a (aromatase) is responsible for converting androgens to estrogens. Its upregulation further skews the hormonal balance towards feminization. nih.gov This disruption of steroidogenesis impairs testicular development and can lead to demasculinizing effects in male fish. nih.gov

Exposure to 4-NP leads to widespread alterations in gene expression, affecting various signaling pathways crucial for development and reproduction. nih.govresearchgate.net In zebrafish embryos, 4-NP has been shown to induce changes in gene expression profiles even at environmentally relevant concentrations. nih.gov These alterations can serve as biomarkers for 4-NP exposure. nih.gov

Studies in male catfish have revealed that 4-NP impacts the expression of genes related to the Hypothalamic-Pituitary-Gonadal (HPG) axis, which governs reproduction. nih.gov The compound causes changes in the expression of proteins essential for maintaining maleness and reproductive function. nih.govresearchgate.net For instance, in the viviparous fish Poecilia vivipara, 4-NP exposure led to higher transcription of the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) genes in females at lower doses. nih.gov These receptors are involved in sensing and metabolizing foreign chemicals and can cross-talk with hormone signaling pathways.

Cellular and Biochemical Mechanisms of Toxicity in Environmental Organisms

The toxicity of 4-Nonylphenol extends to the cellular and biochemical levels, inducing stress responses and impairing essential enzymatic functions in a variety of environmental organisms, from invertebrates to fish. calpoly.edufisheriesjournal.comnih.gov

A primary mechanism of 4-NP's cellular toxicity is the induction of oxidative stress. nih.govresearchgate.net Exposure to 4-NP leads to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. nih.gov This increase in ROS creates an imbalance with the organism's antioxidant defense system, leading to cellular damage. nih.gov

Studies have shown that 4-NP can cause a dose- and duration-dependent increase in total ROS in the testicular cells of fish. nih.govresearchgate.net This elevated oxidative stress can harm vital biomolecules, including lipids, proteins, and nucleic acids, contributing to cellular dysfunction and cell death through apoptosis or necrosis. nih.gov An increase in lipid peroxidation (LPO), a marker of oxidative damage to cell membranes, is a common finding in organisms exposed to 4-NP. nih.gov

Table 2: Impact of 4-Nonylphenol on Oxidative Stress Markers in Heteropneustes fossilis Testes

4-Nonylphenol significantly modulates the activity of various enzymes that are critical for detoxification and normal physiological function. researchgate.net The antioxidant defense system is a primary target. In fish testes, exposure to 4-NP has been shown to cause a dose- and duration-dependent decrease in the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). nih.govresearchgate.net This reduction in antioxidant capacity exacerbates the oxidative stress induced by ROS. nih.gov

Glutathione S-transferases (GSTs), a family of enzymes involved in the detoxification of xenobiotics, are also affected. In male Poecilia vivipara, GSTa3 transcription was lower in fish treated with 4-NP. nih.gov Conversely, in females, GSTa3 transcription was higher in the lower dose group, indicating a complex, sex-specific response. nih.gov

Furthermore, 4-NP has been reported to inhibit the activity of Acetylcholinesterase (AChE), a crucial enzyme in the nervous system. fisheriesjournal.com Inhibition of AChE can lead to neurotoxic effects and abnormal behavior in exposed organisms. fisheriesjournal.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Nonylphenol |

| Phosphorous acid |

| 17-β estradiol |

| Superoxide |

| Hydrogen peroxide |

Disruption of Cellular Homeostasis and Signaling Pathways (e.g., Calcium Ion Balance, Cell Cycle Regulation)

4-Nonylphenol (4-NP) is recognized for its capacity to disrupt fundamental cellular processes in various non-human organisms. A primary mechanism of its toxicity is the induction of oxidative stress. Studies have shown that 4-NP can lead to an increase in reactive oxygen species (ROS), which in turn causes cellular damage by reacting with biological molecules like proteins, amino acids, and nucleic acids. nih.gov This increase in oxidative stress is often accompanied by a reduction in the concentration of glutathione and the inhibition of antioxidant defense mechanisms, leading to lipid peroxidation in tissues such as the brain. nih.gov

Furthermore, 4-NP has been demonstrated to interfere with critical signaling pathways, notably calcium ion (Ca²⁺) homeostasis. The compound can cause an abnormal elevation of intracellular calcium levels. mdpi.com Disruption of calcium signaling is a significant trigger for apoptosis (programmed cell death), suggesting that 4-NP can induce cell death through the stimulation of multiple calcium-dependent pathways. nih.govmdpi.com

The regulation of the cell cycle is another critical process affected by 4-NP exposure. Research has indicated that 4-nonylphenol can cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This disruption is linked to the decreased regulation of proteins such as cyclin A and B1, which are essential for controlling the transition from the G2 to the M phase. nih.gov Such interference with cell cycle progression can have significant consequences for tissue development and regeneration in exposed organisms.

Neurotoxicity Mechanisms in Invertebrate and Vertebrate Model Organisms

The neurotoxic effects of 4-Nonylphenol have been documented in both vertebrate and invertebrate species, with oxidative stress being a key underlying mechanism. In vertebrate models such as the adult zebrafish (Danio rerio), exposure to 4-NP has been shown to induce oxidative stress in the brain. researchgate.netnih.gov This is characterized by a concentration-dependent decrease in the activity of antioxidant enzymes like superoxide dismutase and catalase, a reduction in glutathione levels, and an increase in malondialdehyde, a marker of lipid peroxidation. nih.gov

These biochemical changes are associated with observable behavioral alterations. For instance, 4-NP exposure in zebrafish adversely affects exploratory behavior and can produce anxiety-like symptoms. researchgate.netnih.gov The compound's ability to cross the blood-brain barrier and accumulate in fatty tissues like the brain contributes to its neurotoxic potential. nih.gov Research suggests that this accumulation can lead to learning and memory impairment. nih.gov

In invertebrates, 4-NP also demonstrates significant toxicity. Studies on species like the water flea (Daphnia pulex) have shown that the compound affects swimming behavior in a manner that is dependent on both concentration and exposure time. fisheriesjournal.com The acute toxicity of 4-NP is notable across various invertebrate phyla, indicating its broad impact on nervous system function in these organisms. nih.govresearchgate.netntu.edu.tw

Ecological Systemic Effects and Population-Level Research

Impacts on Aquatic Community Structure and Function

4-Nonylphenol poses a significant threat to aquatic ecosystems, capable of altering community structure and function even at low concentrations. health.state.mn.us As a degradation product of nonylphenol ethoxylates used in detergents and other products, it is frequently introduced into aquatic environments through wastewater effluents. oup.comwikipedia.org Due to its hydrophobic nature, 4-NP tends to adsorb to organic particles and accumulate in sediments, where it can persist for long periods, with an estimated half-life of over 60 years in anoxic conditions. fisheriesjournal.comoup.comwikipedia.org

Field and microcosm studies have revealed the broad-ranging effects of 4-NP on aquatic life. In littoral pond enclosures, chronic exposure to 4-NP led to reduced survival of juvenile bluegill sunfish (Lepomis macrochirus) at concentrations of 300 µg/L. osti.gov The abundance of zooplankton, including Cladocera and Copepoda, was also significantly reduced at this concentration. osti.gov Benthic macroinvertebrate populations, such as Chironomidae, Oligochaeta, and Mollusca, were adversely affected at concentrations between 100–300 µg/L, with impacts persisting for several months due to prolonged exposure from sediment residues. osti.gov

Even organisms at the base of the food web are affected. Aquatic hyphomycetes, fungi crucial for the decomposition of leaf litter in streams, show complex responses to 4-NP. While their community composition may not be directly altered, their sporulation rates can be affected. nih.gov The compound is known to be very toxic to aquatic life, with adverse reproductive effects observed in various organisms. researchgate.netechemi.com

| Organism Group | Observed Effect | Effective Concentration (µg/L) | Source |

|---|---|---|---|

| Juvenile Bluegill Sunfish | Reduced Survival | 300 | osti.gov |

| Cladocera & Copepoda | Reduced Abundance | 300 | osti.gov |

| Benthic Macroinvertebrates | Reduced Abundance | 100 - 300 | osti.gov |

| Ceriodaphnia cornuta (Water Flea) | 48-hour LC50 | 20 | nih.govresearchgate.net |

| Various Aquatic Invertebrates | 48-hour LC50 Range | 20 - 508 | nih.govresearchgate.net |

Effects on Soil Microcosms and Terrestrial Macroorganisms

The primary route of 4-Nonylphenol contamination in terrestrial ecosystems is through the application of sewage sludge to agricultural land. researchgate.netuab.cat Once in the soil, 4-NP can impact the structure and function of microbial communities and affect terrestrial invertebrates.

Studies using soil microcosms have shown that 4-NP can cause significant shifts in both bacterial and fungal communities. At high concentrations (e.g., 270 mg NP kg⁻¹ of dry soil), the structure of these microbial communities is altered. researchgate.netnih.gov Fungal communities, in particular, appear to be impacted even at lower concentrations over longer incubation periods. nih.gov These changes can affect crucial soil functions, such as nitrogen mineralization. Research has observed that 4-NP can initially decrease microbial activity but may lead to an increase at later stages, coupled with an enrichment in ammonia-oxidizing bacteria and a speed-up of nitrification rates. nih.gov

Structure-Activity Relationships in Ecotoxicological Response

Influence of Isomerism and Branching on Biological Activity and Environmental Fate

Technical-grade 4-Nonylphenol is not a single compound but a complex mixture of isomers, primarily differing in the branching structure of the nine-carbon alkyl chain attached to the phenol (B47542) ring. wikipedia.orgnih.gov This isomerism is a critical factor that profoundly influences the compound's biological activity, particularly its estrogenicity, as well as its persistence and fate in the environment. wikipedia.orgjst.go.jp

The degree and position of branching on the nonyl side chain are directly related to the estrogenic potency of the isomer. researchgate.netjst.go.jpresearchgate.net Generally, branched isomers exhibit significantly higher estrogenic activity than the linear 4-n-nonylphenol isomer. researchgate.netresearchgate.net Specific structural features, such as the bulkiness and position of the branch, are key determinants of this activity. jst.go.jp For instance, research has shown that bulkiness on the β-carbon of the nonyl group is a crucial factor for high estrogenic activity. jst.go.jp Certain synthesized branched isomers have been found to exhibit estrogenic activity up to three times greater than that of the commercial NP mixture. nih.gov The stereochemistry of the isomers (diastereomers) also plays a role, with subtle differences in the spatial arrangement of methyl groups influencing the molecule's ability to bind to estrogen receptors. nih.gov

Isomer structure also dictates the compound's environmental fate. The rate of biodegradation is highly dependent on the degree of branching. researchgate.net Linear 4-n-nonylphenol is more readily biodegradable than its branched counterparts. acs.org Conversely, highly branched isomers are more resistant to degradation, leading to greater persistence in soil and sediment. researchgate.netacs.org This isomer-specific degradation can lead to an increase in the specific estrogenicity of the remaining 4-NP mixture in the environment, as the less estrogenic, more degradable isomers are removed. acs.org Therefore, using the linear isomer as a model for environmental behavior studies can lead to an underestimation of the persistence and ecological risk of technical 4-NP mixtures. acs.org

| Isomer Type | Estrogenic Activity | Biodegradability | Environmental Persistence | Source |

|---|---|---|---|---|

| Highly Branched | High | Low | High | researchgate.netjst.go.jpacs.org |

| Linear (n-Nonylphenol) | Very Low / None | Higher | Lower | researchgate.netresearchgate.netacs.org |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Ecotoxicological Potential Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, including ecotoxicity. These models are pivotal in predictive toxicology, offering a means to estimate the potential environmental risks of chemicals like 4-Nonylphenol and its derivatives, often reducing the need for extensive and costly experimental testing. For alkylphenols such as 4-Nonylphenol, QSAR models are developed by establishing a mathematical relationship between molecular descriptors (physicochemical properties derived from the chemical structure) and a measured toxicological endpoint.

The ecotoxicological potential of 4-Nonylphenol is frequently assessed by its ability to interact with key biological systems in aquatic organisms. One of the most significant mechanisms of its toxicity is endocrine disruption, particularly its estrogenic activity, where it mimics the natural hormone 17β-estradiol. QSAR models for 4-Nonylphenol and related compounds often focus on predicting this estrogenic potential by modeling their binding affinity to the estrogen receptor (ER) in various fish species.

Research in this area has led to the development of several QSAR models. For instance, a study might use descriptors such as the octanol-water partition coefficient (log K_ow), molecular weight, and specific electronic properties to predict the median lethal concentration (LC50) or the binding affinity to the estrogen receptor. These models are validated to ensure their predictive capability for a range of phenolic compounds.

A common approach involves developing models for a class of chemicals, such as alkylphenols, to predict their effects on specific organisms. For example, QSAR models have been successfully applied to predict the acute toxicity of various phenols to the fathead minnow (Pimephales promelas). These models often demonstrate that hydrophobicity (represented by log K_ow) is a key predictor of toxicity for non-specific acting toxicants.

The predictive power of QSAR for the estrogenic activity of alkylphenols has also been extensively documented. Studies have shown a strong correlation between the binding affinity to the fish estrogen receptor and molecular descriptors like the molecular length and the presence of a phenolic hydroxyl group, which are characteristic features of 4-Nonylphenol. These models allow for the screening of a large number of related compounds to identify those with the highest potential for endocrine disruption.

Below are tables summarizing data from representative QSAR studies on nonylphenol and related phenolic compounds, illustrating the types of molecular descriptors used and their correlation with ecotoxicological endpoints.

Table 1: QSAR Model for Predicting Estrogenic Activity of Alkylphenols in Fish

This table presents findings from a QSAR study that modeled the relative binding affinity (RBA) of various alkylphenols to the estrogen receptor in a fish species.

| Compound | log K_ow | Molecular Length (Å) | Predicted RBA | Experimental RBA |

| Phenol | 1.48 | 6.7 | 0.001 | 0.001 |

| 4-Ethylphenol | 2.58 | 8.6 | 0.015 | 0.012 |

| 4-Propylphenol | 3.14 | 9.5 | 0.045 | 0.050 |

| 4-Nonylphenol | 5.76 | 15.2 | 0.850 | 0.890 |

| Bisphenol A | 3.32 | 11.2 | 0.120 | 0.110 |

Table 2: QSAR Model for Acute Aquatic Toxicity of Phenolic Compounds to Daphnia magna

This table illustrates a QSAR model predicting the 48-hour median effective concentration (EC50) for a series of phenolic compounds.

| Compound | log K_ow | Molar Refractivity | Predicted pEC50 (-log EC50) | Experimental pEC50 |

| 2,4-Dichlorophenol | 3.06 | 35.1 | 4.88 | 4.92 |

| Pentachlorophenol | 5.12 | 45.4 | 6.10 | 6.05 |

| 4-Nitrophenol | 1.91 | 30.2 | 3.95 | 4.01 |

| 4-Nonylphenol | 5.76 | 65.8 | 6.50 | 6.45 |

| 4-tert-Octylphenol | 5.10 | 61.2 | 6.02 | 6.11 |

These QSAR models, supported by experimental data, provide a robust framework for assessing the ecotoxicological risks associated with 4-Nonylphenol and structurally similar chemicals. By leveraging computational methods, it is possible to prioritize substances for further testing and regulation, thereby enhancing environmental protection efforts.

Analytical Methodologies for the Detection and Quantification of 4 Nonylphenol;phosphorous Acid and Its Metabolites

Advanced Extraction and Sample Preparation Techniques for Environmental Matrices

Effective analysis begins with meticulous sample preparation designed to isolate and concentrate target analytes from matrices like water, soil, sediment, and sludge, while minimizing interferences. mdpi.commdpi.com

Solid-Phase Extraction (SPE) is a widely adopted technique for extracting 4-NP and related compounds from aqueous samples due to its efficiency, low solvent consumption, and ability to clean up interferences. mdpi.comanalis.com.my The optimization of SPE conditions is critical for achieving high recovery rates. For instance, a method for analyzing 4-NP in river water was optimized using 200 mL sample volumes eluted with a 10 mL mixture of methanol (B129727) and acetone (B3395972) (1:1, v/v). analis.com.my For more complex urban water samples, various SPE cartridges have been evaluated, with elution followed by evaporation under nitrogen and reconstitution in a smaller volume for concentration. mdpi.com C18 cartridges are commonly used as the solid phase for enriching 4-NP and its derivatives from environmental samples. nih.gov

Liquid-Liquid Extraction (LLE) is also employed, particularly for samples with high lipid content, such as biological tissues. A common approach involves partitioning the sample extract between hexane (B92381) and acetonitrile (B52724) to effectively remove lipids before further clean-up and analysis. nih.gov For food samples, analytical methods may combine LLE with a subsequent SPE clean-up step to ensure the removal of matrix interferences. mdpi.com

Table 1: Optimized Solid-Phase Extraction (SPE) Conditions for 4-Nonylphenol (B119669) from Water Samples

| Parameter | Condition 1 (River Water) analis.com.my | Condition 2 (Solid Samples) nih.gov | Condition 3 (General Aqueous) eurofins.com |

|---|---|---|---|

| SPE Sorbent | Not Specified | C18 | C18 |

| Sample Volume | 200 mL | Not Specified (Extract Loaded) | 200 mL |

| Elution Solvent | Methanol:Acetone (1:1, v/v) | 3 x 1 mL Methanol, 1 mL Acetonitrile | Methanol |

| Elution Volume | 10 mL | 4 mL | Not Specified |

| Post-Elution Step | - | Evaporation under nitrogen, redissolved in 500 µL H₂O/Acetonitrile (50/50) | Concentrated to near dryness, adjusted to 1 mL with 96:4 Methanol:Water |

Microwave-Assisted Solvent Extraction (MASE) offers a significant advantage over traditional methods like Soxhlet extraction, providing comparable or better accuracy and precision with reduced extraction times and solvent usage. nih.govnih.gov The technique utilizes microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix. researchgate.netmdpi.com

An evaluation of MASE for extracting 4-NP from river sediments found that polar solvents like methanol provided more effective extraction compared to less polar mixtures such as acetone-hexane. nih.gov The study also noted that increasing the solvent volume significantly improved efficiency, whereas doubling the extraction time did not yield considerable improvement. nih.gov For sewage sludge, the water content of the sample matrix is a crucial parameter for efficient MAE, as water's high dipole moment facilitates effective heating. researchgate.net In some cases, adding a small amount of water to a dried sample can enhance extraction efficiency. researchgate.net

Table 2: Comparison of MASE Protocols for 4-Nonylphenol from Solid Matrices

| Parameter | River Sediments nih.gov | Sewage Sludge researchgate.net |

|---|---|---|

| Matrix | River Sediment | Sewage Sludge |

| Optimal Solvent | Methanol | Not specified, but water content noted as crucial |

| Key Finding | Methanol is more effective than acetone-hexane (1:1). Increased solvent volume improves efficiency. | Recoveries of 91.4% for NP were achieved. Repeatability was less than 5%. |

| Comparison | Accuracy and precision are comparable to Pressurized Liquid Extraction (PLE) and better than Soxhlet. | Found to be more efficient than Soxhlet extraction and sonication. |

| Detection Limit | Not specified | 2.86 µg/g for NP |

Following initial extraction, sample clean-up is essential to remove co-extracted matrix components that can interfere with chromatographic analysis. mdpi.comeurofins.com For biological samples, a clean-up step using a Florisil PR column has been shown to be effective after LLE. nih.gov In the analysis of various environmental samples, extracts may be subjected to clean-up procedures involving carbon or additional SPE cartridges to remove interferences before instrumental analysis. eurofins.com

Enrichment strategies are employed to increase the concentration of the target analytes to levels detectable by the analytical instrument. This typically involves evaporating the solvent from the extract post-extraction and clean-up, and then reconstituting the residue in a much smaller volume of a suitable solvent. mdpi.comnih.gov For instance, after SPE, extracts can be concentrated under a stream of nitrogen and redissolved in 500 µL of a water/acetonitrile mixture before injection. nih.gov

High-Resolution Chromatographic Techniques

High-resolution chromatography, primarily liquid and gas chromatography coupled with mass spectrometry, provides the selectivity and sensitivity required for the definitive identification and quantification of TNPP and its 4-NP metabolites. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of both TNPP and 4-NP. nih.govfoodpackagingforum.org The development of a robust LC method involves optimizing the stationary phase (column), mobile phase composition, and MS/MS detection parameters.

For the simultaneous analysis of TNPP and 4-NP from packaging materials, a two-step procedure has been developed. nih.govtandfonline.com TNPP is often analyzed using a C8 column, as it can be too strongly retained on a standard C18 phase. researchgate.nettandfonline.com Detection is typically performed in positive mode using atmospheric pressure chemical ionization (APCI-MS/MS). nih.govresearchgate.net In contrast, 4-NP is analyzed using a C18 column with negative mode electrospray ionization (ESI-MS/MS). nih.govtandfonline.com Validation of these methods demonstrates high sensitivity, with limits of quantification (LOQ) in the sub-microgram range and excellent recoveries. nih.govresearchgate.net For example, one validated method reported LOQs of 0.50 µg/dm² for TNPP and 0.48 µg/dm² for 4-NP in laminates, with recoveries between 87% and 114%. nih.govresearchgate.net

Table 3: LC-MS/MS Method Parameters for TNPP and 4-Nonylphenol Analysis nih.govresearchgate.nettandfonline.com

| Parameter | Tris(nonylphenyl) phosphite (B83602) (TNPP) | 4-Nonylphenol (4-NP) |

|---|---|---|

| Chromatographic Column | Zorbax Eclipse XDB-C8 | C18 Column |

| Ionization Mode | APCI, Positive (+) | ESI, Negative (-) |

| Detection Mode | Tandem MS (SRM) | Tandem MS (SRM) |

| Precursor Ion (m/z) | 689.6 [M+H]⁺ | Not specified |

| Product Ions (m/z) | 469.6 (Quantification), 343.2 (Confirmation) | Not specified |

| Limit of Quantification (LOQ) | 0.50 µg/dm² | 0.48 µg/dm² |

| Recovery | 87% - 114% | 87% - 114% |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of 4-NP, which exists as a complex mixture of isomers. mdpi.comnih.gov The volatility of 4-NP makes it well-suited for GC analysis. High-resolution capillary columns are essential for separating the numerous structural isomers of 4-NP. shimadzu.com

GC-MS methods operating in selected ion monitoring (SIM) mode provide good sensitivity for routine analysis. nih.gov For enhanced selectivity and improved resolution of co-eluting isomers, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. nih.gov An optimized GC-MS/MS method using an Rxi-5ms column was able to separate thirteen different 4-NP isomers, achieving a fifty-fold improvement in sensitivity in Multiple Reaction Monitoring (MRM) mode compared to SIM mode. shimadzu.com Method validation for GC-MS analysis of 4-NP in food matrices has demonstrated low limits of detection (0.37–1.79 μg/kg) and quantification (1.11–5.41 μg/kg) with good recovery rates (86.8–108.6%). mdpi.com

Table 4: GC-MS/MS Analytical Conditions for 4-Nonylphenol Isomer Separation shimadzu.com

| Parameter | Condition |

|---|---|